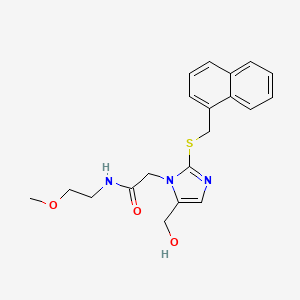

2-(5-(hydroxymethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide

Description

The compound 2-(5-(hydroxymethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide features a hybrid structure combining an imidazole core, a naphthalene-derived thioether, and a methoxyethyl acetamide side chain. The hydroxymethyl group enhances hydrophilicity, while the naphthalenylmethyl thioether may improve lipophilicity and binding affinity.

Properties

IUPAC Name |

2-[5-(hydroxymethyl)-2-(naphthalen-1-ylmethylsulfanyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-26-10-9-21-19(25)12-23-17(13-24)11-22-20(23)27-14-16-7-4-6-15-5-2-3-8-18(15)16/h2-8,11,24H,9-10,12-14H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGLLPPACHEUIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1C(=CN=C1SCC2=CC=CC3=CC=CC=C32)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-(hydroxymethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic molecule known for its complex structure, which includes an imidazole ring and various functional groups. This compound has garnered interest in medicinal chemistry due to the diverse biological activities associated with imidazole derivatives, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₁₇N₃O₂S

- Molecular Weight : 327.4 g/mol

- IUPAC Name : 2-[5-(hydroxymethyl)-2-(naphthalen-1-ylmethylthio)imidazol-1-yl]acetamide

The structure features a hydroxymethyl group and a naphthalene moiety, which may enhance its lipophilicity and metabolic stability compared to other imidazole derivatives.

Antimicrobial Activity

Imidazole derivatives are widely recognized for their antimicrobial properties. The specific compound has shown potential against various pathogens, including fungi and bacteria. For instance, studies have indicated that similar imidazole compounds exhibit significant activity against Candida albicans and Trichophyton rubrum , suggesting that this compound may possess comparable effects .

Anti-inflammatory Effects

Research indicates that imidazole derivatives can modulate inflammatory responses. The compound's structural components may interact with inflammatory pathways, potentially reducing cytokine release and inhibiting inflammatory mediators. This suggests its potential use in treating conditions characterized by excessive inflammation.

Antiviral Properties

The antiviral activity of imidazole derivatives is well-documented, particularly against viruses that rely on host cellular mechanisms for replication. The compound's ability to inhibit viral replication could be explored further, particularly in the context of emerging viral infections.

Anticancer Potential

Imidazole compounds have been studied for their anticancer properties, often through mechanisms involving apoptosis induction or inhibition of tumor growth. Preliminary studies suggest that this compound may also exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

- Enzyme Inhibition : Imidazole derivatives often act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell proliferation.

- Receptor Modulation : The compound may interact with specific receptors involved in inflammation or cell proliferation, altering their activity .

Case Studies and Research Findings

Several empirical studies have been conducted on related compounds to elucidate their biological activities:

| Study | Findings |

|---|---|

| Study on Imidazole Derivatives | Demonstrated significant antimicrobial activity against fungal strains. |

| Research on Anti-inflammatory Effects | Reported modulation of cytokine release in vitro. |

| Investigation of Antiviral Activity | Identified inhibition of viral replication in cell cultures. |

| Anticancer Research | Found cytotoxic effects on multiple cancer cell lines. |

Comparison with Similar Compounds

Key Compounds:

N-Cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide (): Shares the hydroxymethyl-imidazole core but substitutes the naphthalenylmethyl group with a cyclopentyl moiety.

2-[(5-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide (): Replaces the imidazole with a benzimidazole and introduces an ethoxy group.

- IUPAC Name : 2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide.

- Features a thiazole instead of imidazole but retains the naphthalenylmethyl thioether.

- Demonstrated SIRT2 inhibition (IC₅₀ = 0.2 µM), highlighting the role of naphthalene in enzyme interaction .

Thiadiazole and Triazole Derivatives

Key Compounds (–3):

- Comparison :

Benzimidazole and Benzothiazole Derivatives

Key Compounds (–9):

2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (5a–m) :

- Alkoxybenzothiazole derivatives showed anticonvulsant activity (MES model ED₅₀ = 12–38 mg/kg), suggesting sulfur-linked heterocycles enhance CNS penetration .

- The target compound’s imidazole may offer similar bioactivity but with distinct pharmacokinetics due to the hydroxymethyl group.

2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides (1–20) :

- Synthesized via benzoylation of thioacetamides ().

- The target compound’s naphthalenylmethyl group could provide stronger π-π interactions than benzoyl substituents .

Functional Group Analysis

Substituent Effects:

- Hydroxymethyl vs. Ethoxy/Methylthio :

- Naphthalenylmethyl Thioether vs. Aryloxy: Naphthalene’s extended aromatic system may enhance binding to hydrophobic pockets versus smaller aryloxy groups (e.g., 2-methoxyphenoxy in 5k, ) .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters?

Q. What spectroscopic and analytical methods are used to confirm its structure and purity?

Structural confirmation relies on:

- ¹H/¹³C NMR: Assigns proton environments (e.g., naphthalene methylene protons at δ 5.46 ppm) and carbon backbone .

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at 1671–1682 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₈N₅O₄: 404.1359; found: 404.1348) .

- Elemental Analysis: Confirms purity (>95%) by matching experimental and theoretical C/H/N/S values .

Q. How is biological activity screening typically designed for this compound?

- In vitro assays: Test enzyme inhibition (e.g., COX-1/2) or receptor binding using dose-response curves (IC₅₀ values) .

- Cell-based studies: Evaluate cytotoxicity (e.g., MTT assay) and selectivity against cancer vs. normal cell lines .

- Control compounds: Include structural analogs (e.g., varying aryl substituents) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Solvent Screening: Test polar aprotic solvents (e.g., DMF) for imidazole alkylation to enhance solubility .

- Catalyst Alternatives: Compare Cu(I) catalysts (e.g., CuSO₄·ascorbate vs. Cu(OAc)₂) for cycloaddition efficiency .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 8 hours to 30 minutes) while maintaining yield .

Case Study: Replacing ethanol with DMF increased alkylation yield from 65% to 82% .

Q. How can contradictory bioactivity data across studies be resolved?

- SAR Analysis: Compare substituent effects (e.g., electron-withdrawing nitro groups vs. methoxy groups) on IC₅₀ values .

- Docking Studies: Use molecular modeling (e.g., AutoDock Vina) to explain why 9c binds stronger to COX-2 (ΔG = -8.2 kcal/mol) than 9d .

- Meta-Analysis: Aggregate data from analogs (e.g., thiazole vs. triazole derivatives) to identify consistent trends .

Q. What computational methods predict this compound’s pharmacokinetics and toxicity?

- ADMET Prediction: Tools like SwissADME assess logP (lipophilicity), BBB permeability, and CYP450 interactions .

- Toxicity Profiling: Use ProTox-II to predict hepatotoxicity (e.g., mitochondrial membrane disruption) .

- Dynamics Simulations: MD simulations (e.g., GROMACS) evaluate stability in biological membranes .

Q. How are derivatives synthesized to explore structure-activity relationships (SAR)?

- Heterocyclic Modifications: Introduce thiadiazole or pyrazole rings via cyclocondensation with hydrazonyl chlorides .

- Functional Group Swaps: Replace methoxyethyl with thiomorpholine to alter solubility and binding .

- Case Example: Ethyl-to-methyl substitution in acetamide side chains reduced IC₅₀ from >1000 µg/mL to 1.61 µg/mL .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.